Glycine-2-naphthylamide monohydrate
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Overview
Description
Glycine-2-naphthylamide monohydrate is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.258 g/mol It is a derivative of glycine, the simplest amino acid, and contains a naphthylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine-2-naphthylamide monohydrate typically involves the reaction of glycine with 2-naphthylamine under specific conditions. One common method is to dissolve glycine and 2-naphthylamine in a suitable solvent, such as ethanol or water, and then heat the mixture to promote the reaction. The reaction may be catalyzed by an acid or base to increase the yield and rate of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors or large-scale batch reactors. These methods allow for better control of reaction conditions, such as temperature, pressure, and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine-2-naphthylamide monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthylamide group to a more reduced form.
Substitution: The compound can participate in substitution reactions where the naphthyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce more reduced forms of the naphthylamide group .
Scientific Research Applications
Glycine-2-naphthylamide monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of glycine-2-naphthylamide monohydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, used in various biochemical processes.
2-Naphthylamine: A precursor in the synthesis of dyes and pigments.
Naphthoquinone derivatives: Compounds with similar structural features and chemical properties
Uniqueness
Glycine-2-naphthylamide monohydrate is unique due to its combination of glycine and naphthylamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-amino-N-naphthalen-2-ylacetamide;hydrate |
InChI |
InChI=1S/C12H12N2O.H2O/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H2 |
InChI Key |
OCYJZPKHIBPBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.O |
Origin of Product |
United States |
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